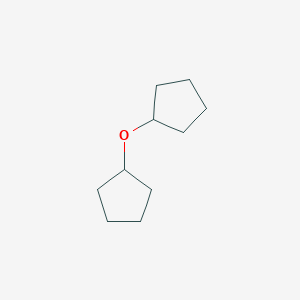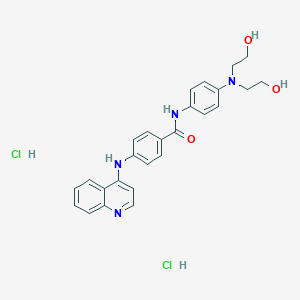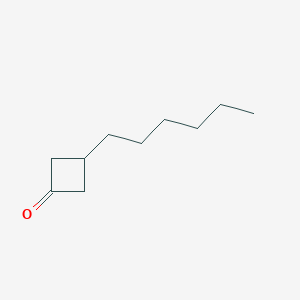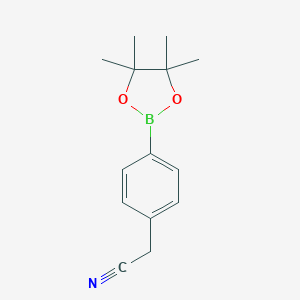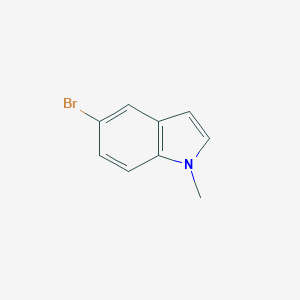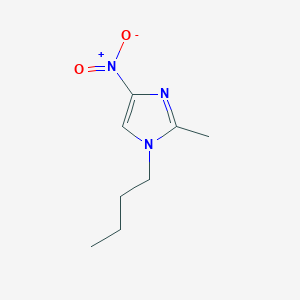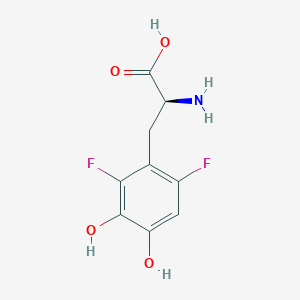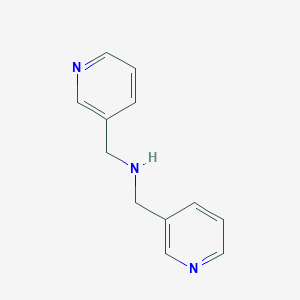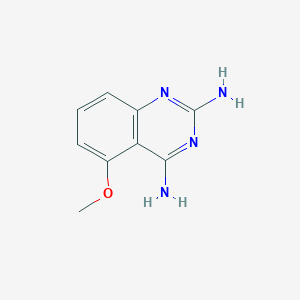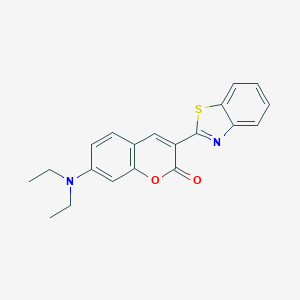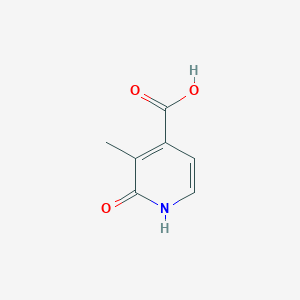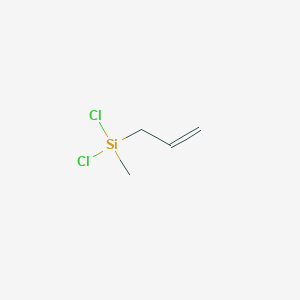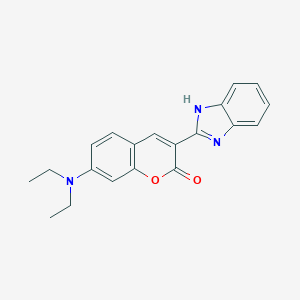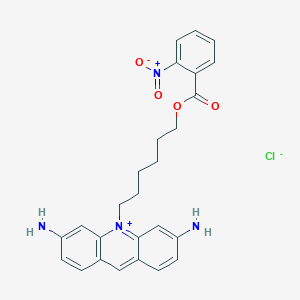
Acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride is a chemical compound that has been widely used in scientific research. It is a luminescent molecule that is commonly used in immunoassays and other biochemical applications. The purpose of
作用機序
Acridinium chloride is a luminescent molecule that emits light when it is oxidized by hydrogen peroxide in the presence of an enzyme called horseradish peroxidase. This reaction produces a chemiluminescent signal, which can be detected and measured. This mechanism of action is used in immunoassays and other biochemical applications to detect the presence or concentration of a specific substance.
生化学的および生理学的効果
Acridinium chloride has no known biochemical or physiological effects on living organisms. It is used solely as a label in biochemical assays and does not interact with biological systems in any other way.
実験室実験の利点と制限
Acridinium chloride has several advantages for use in lab experiments. It is highly sensitive, which allows for the detection of low concentrations of a substance of interest. It is also stable and has a long shelf life, which makes it easy to store and use. However, acridinium chloride does have some limitations. It requires the use of an enzyme and hydrogen peroxide to produce a chemiluminescent signal, which can be expensive and time-consuming. It is also not suitable for use in some types of assays, such as those that require fluorescence detection.
将来の方向性
There are several future directions for the use of acridinium chloride in scientific research. One area of interest is the development of new immunoassays that use acridinium chloride as a label. Another area of interest is the development of new biochemical applications that use acridinium chloride, such as DNA sequencing. Additionally, there is potential for the use of acridinium chloride in medical diagnostics and therapeutics, although further research is needed to explore these possibilities.
合成法
Acridinium chloride is synthesized through a two-step process. The first step involves the reaction of 3,6-diaminoacridine with 4-nitrobenzoyl chloride to form 3,6-diamino-10-(4-nitrobenzoyl)acridine. The second step involves the reaction of 3,6-diamino-10-(4-nitrobenzoyl)acridine with 6-bromohexanol to form acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride.
科学的研究の応用
Acridinium chloride is commonly used in immunoassays, which are biochemical tests used to detect the presence or concentration of a specific substance in a biological sample. Acridinium chloride is used as a label in these tests, which allows for the detection of the substance of interest. It is also used in other biochemical applications, such as DNA sequencing, where it is used as a chemiluminescent label.
特性
CAS番号 |
139263-56-2 |
|---|---|
製品名 |
Acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride |
分子式 |
C26H27ClN4O4 |
分子量 |
495 g/mol |
IUPAC名 |
6-(3,6-diaminoacridin-10-ium-10-yl)hexyl 2-nitrobenzoate;chloride |
InChI |
InChI=1S/C26H26N4O4.ClH/c27-20-11-9-18-15-19-10-12-21(28)17-25(19)29(24(18)16-20)13-5-1-2-6-14-34-26(31)22-7-3-4-8-23(22)30(32)33;/h3-4,7-12,15-17H,1-2,5-6,13-14H2,(H3,27,28);1H |
InChIキー |
ISRMGDMMDXSGNH-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C(=C1)C(=O)OCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)OCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
同義語 |
3,6-diamino-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium 3,6-DNBOHA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid](/img/structure/B160413.png)
